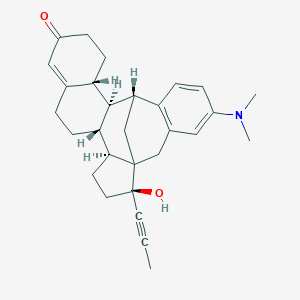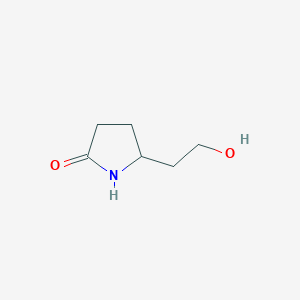
Butyl Bromide-d3
Vue d'ensemble
Description
Butyl bromide-d3, also known as 1-bromobutane-d3, is a stable, volatile, and widely used brominated hydrocarbon. It is a widely used compound for a variety of scientific and industrial applications such as synthesis, analysis, and drug development. This compound is a colorless and odorless liquid with a boiling point of 97.7 °C and a melting point of -80 °C. It is a compound that is highly flammable and should be handled with caution.
Applications De Recherche Scientifique
Bromination Reagent and Solvent
Butyl Bromide-d3, as part of the compound 1-butyl-3-methylpyridinium tribromide ([BMPy]Br3), has been identified as a highly efficient, regioselective reagent/solvent for nuclear bromination of various anilines and phenols. This synthesis technique, carried out without organic solvents, highlights the recyclability of the spent 1-butyl-3-methylpyridinium bromide ([BMPy]Br), making it an environmentally friendly choice for bromination applications in scientific research (Borikar, Daniel & Paul, 2009).
Corrosion Inhibitor
Research on ionic liquids like 1-butyl-3-ethylimidazolium bromide ([beim]Br) reveals its significant potential as a corrosion inhibitor, particularly for copper in acidic media. This compound, notable for its inhibitory properties, operates via spontaneous adsorption on the copper surface, adhering to Langmuir's adsorption isotherm. The protective layer formed on copper surfaces and the electron donation from the Br− anion to copper underline the mechanistic approach of [beim]Br as a corrosion inhibitor (Vastag et al., 2018).
Melting and Freezing Behavior Analysis
Studies on ionic liquids like 1-butyl-3-methylimidazolium bromide ([bmim]Br) have provided valuable insights into their melting and freezing behaviors. Utilizing a differential scanning calorimeter (DSC) with nano-Watt stability and sensitivity, researchers have been able to observe the distinct thermal behaviors of [bmim]Br, including its wide pre-melting range and excessive supercooling. These characteristics are thought to stem from the dynamics of cooperative changes in the conformations of the butyl group within the [bmim]+ cation (Nishikawa et al., 2007).
Catalysis in Oxidation Reactions
Butyl-3-methylimidazolium bromide ((bmim)Br), another variant, has been demonstrated to promote selective oxidation of sulfides to sulfoxides and oxidative coupling of thiols to disulfides using NaBrO3. The reaction conditions highlight the utility of (bmim)Br as a catalyst in achieving high yields under neutral conditions (Shaabani, Mofakham & Rahmati, 2012).
Safety and Hazards
Butyl Bromide-d3 is a flammable liquid and vapor . It can cause skin and eye irritation . Containers may explode when heated, and vapors may form explosive mixtures with air . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Mécanisme D'action
Target of Action
Butyl Bromide-d3, also known as Butylscopolamine or Scopolamine Butylbromide , primarily targets the muscarinic M3 receptors in the gastrointestinal tract . These receptors play a crucial role in the contraction of smooth muscles in the digestive system .
Mode of Action
This compound acts as a peripherally acting muscarinic receptor antagonist . It competitively inhibits the action of acetylcholine (ACh) at muscarinic receptors . This prevents acetylcholine from binding to and activating the receptors, which would result in contraction of the smooth muscle . The inhibition of contraction reduces spasms and their related pain during abdominal cramping .
Biochemical Pathways
It is known that the compound’s antimuscarinic action exerts a smooth-muscle relaxing/spasmolytic effect . Blockade of the muscarinic receptors in the gastrointestinal tract is the basis for its use in the treatment of abdominal pain secondary to cramping .
Pharmacokinetics
The bioavailability of this compound, estimated from renal excretion, is generally less than 1% . This indicates that the compound has low systemic availability after oral administration . The elimination half-life of the compound is approximately 5 hours , and it is excreted through the kidneys (50%) and feces .
Result of Action
The primary result of this compound’s action is the reduction of spasms and their related pain during abdominal cramping . It is used to treat pain and discomfort caused by abdominal cramps, menstrual cramps, or other spasmodic activity in the digestive system . It is also effective at preventing bladder spasms .
Propriétés
IUPAC Name |
4-bromo-1,1,1-trideuteriobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40481753 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55724-42-0 | |
| Record name | Butyl Bromide-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40481753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55724-42-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B133171.png)


![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)



![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)